molecular formula C47H66N8O12 B1678142 Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine CAS No. 142606-55-1

Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine

Cat. No. B1678142
M. Wt: 935.1 g/mol
InChI Key: RLTLDVPHEYUGFZ-QSVFAHTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides are compounds consisting of two or more amino acids linked in a chain . The peptide you mentioned is an oligopeptide, as it consists of more than two and up to twelve amino acids .


Synthesis Analysis

Peptides are typically synthesized by the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another . The specific synthesis process for your peptide might not be readily available due to its complexity.


Molecular Structure Analysis

The molecular structure of a peptide depends on the sequence of its amino acids and the formation of its peptide bonds. Detailed structural analysis often requires techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, mostly involving the breaking and forming of peptide bonds . The specific reactions your peptide might undergo are not clear without more detailed information.


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence and structure. These can include its solubility, stability, and reactivity.

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties. Some peptides are harmless, while others can be toxic or allergenic .

Future Directions

The future research directions for a peptide would depend on its properties and potential applications. This could involve further studies into its structure, function, and potential uses in medicine or biotechnology .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H66N8O12/c1-27(2)21-31(48)40(59)53-36(26-56)46(65)55-20-12-18-38(55)44(63)51-34(24-30-15-9-6-10-16-30)45(64)54-19-11-17-37(54)43(62)50-32(23-29-13-7-5-8-14-29)41(60)49-33(25-39(57)58)42(61)52-35(47(66)67)22-28(3)4/h5-10,13-16,27-28,31-38,56H,11-12,17-26,48H2,1-4H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,57,58)(H,66,67)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTLDVPHEYUGFZ-QSVFAHTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H66N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine

CAS RN

142606-55-1
Record name p2Ca Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
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Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
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Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
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Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
Reactant of Route 5
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Reactant of Route 6
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Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine

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